Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Description
Chemical Structure and Properties Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 2383887-08-7, molecular weight: 484.1158 g/mol) is a bifunctional coumarin derivative featuring two chromen-2-one (coumarin) cores connected via a methyl oxyacetate bridge (Figure 1). The first coumarin unit (position 3) carries an 8-methoxy substituent, while the second (position 7) is linked to the methyl ester group.
Synthesis
The compound is synthesized through multi-step protocols involving:
Etherification: Coupling of hydroxyl-substituted coumarins with methyl chloroacetate.
Crosslinking: Formation of the 3,4'-bichromene system via condensation or palladium-catalyzed coupling .
These methods are analogous to those used for related coumarin dimers, such as benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate, which shares the same core but substitutes the methyl ester with a benzyl group .
Properties
IUPAC Name |
methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-26-17-5-3-4-12-8-16(22(25)30-21(12)17)15-10-19(23)29-18-9-13(6-7-14(15)18)28-11-20(24)27-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNNBJQEJSGPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method starts with the preparation of 8-methoxy-2-oxochromen-3-yl and 2-oxochromen-7-yl intermediates. These intermediates are then linked through an oxyacetate bridge using appropriate reagents and conditions. For instance, a mixture of 2-[4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide and other required reactants in dry DMF (dimethylformamide) and TEA (triethylamine) is heated at 70°C .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate exerts its effects involves interaction with various molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The compound’s structure allows it to interact with enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related coumarin derivatives is provided below, highlighting key structural variations and their implications for bioactivity, solubility, and applications.
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations:
Substituent Effects on Bioactivity: Carbocromen and Cloricromen demonstrate how alkylamine and halogen substituents (e.g., Cl at C8) modulate cardiovascular activity. The diethylaminoethyl group in Carbocromen enhances vasodilation, while the chlorine in Cloricromen improves antithrombotic efficacy .
Ester Group Influence :
- Ethyl esters (e.g., 859134-37-5) may exhibit slower hydrolysis than methyl esters, improving metabolic stability .
- Benzyl or phenacyl esters (e.g., 353477-88-0) are bulkier, reducing solubility but increasing lipophilicity for membrane penetration .
Polymer Applications :
- Derivatives like 833442-17-4 and the target compound are used in photosensitive polymers due to their coumarin pendant groups, enabling crosslinking under UV light .
Fluorescence Properties :
- The 3,4'-bichromene system in the target compound and 859666-77-6 (a methoxyphenyl-substituted analog) exhibits strong fluorescence, making them suitable for optical materials or bioimaging .
Biological Activity
Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Molecular Formula : C28H33NO6
Molecular Weight : 479.56472
CAS Number : 1310977-17-3
The compound belongs to the class of coumarins, which are known for their diverse biological activities. The presence of methoxy and oxo groups in its structure enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various coumarin derivatives, including this compound. The compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.008 mg/mL | 0.020 mg/mL |
| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.020 mg/mL | 0.050 mg/mL |
These findings suggest that the compound is more potent than traditional antibiotics such as ampicillin, indicating its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
The antifungal properties of this compound have also been investigated. In vitro studies have reported MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.005 |
| Aspergillus niger | 0.020 |
| Trichophyton mentagrophytes | 0.015 |
This antifungal activity demonstrates the compound's potential application in treating fungal infections, particularly in immunocompromised patients .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several coumarin derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited superior antibacterial and antifungal properties compared to traditional treatments .
- Cytotoxicity Assessment : Cytotoxicity studies using MTT assays on normal human fibroblast cells (MRC5) revealed that methyl 2-[4-(8-methoxy-2-oxochromen-3-y)-2-oxochromen-7-y]oxyacetate has low cytotoxic effects, making it a promising candidate for further development in therapeutics without significant toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
